molecular formula C8H14BF3KNO2 B1456784 Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate CAS No. 1430219-73-0

Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate

Cat. No.: B1456784
CAS No.: 1430219-73-0
M. Wt: 263.11 g/mol
InChI Key: UYUDDXOJTCPYIG-UHFFFAOYSA-N
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Description

Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate (CAS: 1430219-73-0) is an organotrifluoroborate compound with the molecular formula C₈H₁₄BF₃KNO₂ and a molecular weight of 263.11 g/mol . It features a four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and modulates reactivity during synthetic applications. The trifluoroborate (BF₃K) moiety grants air and moisture stability, making it advantageous for cross-coupling reactions like Suzuki-Miyaura couplings . Stored at -20°C under inert conditions, this compound is primarily used in pharmaceutical and materials science research for selective functionalization .

Properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BF3NO2.K/c1-8(2,3)15-7(14)13-4-6(5-13)9(10,11)12;/h6H,4-5H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUDDXOJTCPYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430219-73-0
Record name potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
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Preparation Methods

Synthesis of 1-(tert-butoxycarbonyl)azetidin-3-one (Key Intermediate)

A critical precursor is 1-(tert-butoxycarbonyl)azetidin-3-one, synthesized through oxidation and protection steps:

  • Oxidation of 3-hydroxyazetidine derivatives: The hydroxyl group on the azetidine ring is oxidized to a ketone using reagents such as ethanedioyl chloride, DMSO, and triethylamine in dichloromethane at room temperature for about 15 hours. This yields 1-(tert-butoxycarbonyl)azetidin-3-one, although this traditional method may produce impurities and uses environmentally unfriendly solvents like dioxane and DMSO.

  • Protection with Boc group: The azetidin-3-one or azetidin-3-amine is reacted with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane at 10–40 °C for 3–5 hours to install the Boc protecting group. This step achieves yields around 85–91% after purification.

  • Crystallization and isolation: After reaction completion, the mixture is worked up by aqueous extractions, drying over sodium sulfate, concentration, and crystallization from hexane at low temperature (5–10 °C) to isolate the pure intermediate.

Step Reagents & Conditions Yield (%) Notes
Oxidation Ethanedioyl chloride, DMSO, triethylamine, DCM, RT, 15 h Moderate Impurity formation, solvent issues
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM, 10-40 °C, 3-5 h 85-91 Efficient protection, clean product
Crystallization Hexane, 5-10 °C, 1-2 h Purification step

Conversion to Trifluoroborate and Potassium Salt Formation

  • Fluorination: The azetidine-3-boronic acid is reacted with a fluorinating agent such as trifluoroborane (BF₃) to form the trifluoroborate ester.

  • Potassium salt formation: Neutralization with aqueous potassium carbonate precipitates the potassium trifluoroborate salt, which is isolated by filtration and drying.

Step Reagents & Conditions Notes
Fluorination BF₃ or equivalent fluorinating agent Converts boronic acid to trifluoroborate
Salt formation K₂CO₃ aqueous solution Precipitates potassium trifluoroborate salt

Research Findings and Analytical Data

  • Yields: The Boc protection step achieves high yields (~85–91%), while the overall yield depends on the efficiency of boron introduction and fluorination steps.

  • Purity and Stability: Potassium trifluoroborate salts are known for their air and moisture stability, making them convenient for storage and handling.

  • Analytical Techniques: NMR (¹H, ¹³C, ¹⁹F), HPLC, and mass spectrometry are essential for monitoring reaction progress and confirming purity and structure at each stage.

Summary Table of Preparation Steps

Step Number Intermediate/Product Key Reagents & Conditions Yield (%) Comments
1 1-(tert-butoxycarbonyl)azetidin-3-one Oxidation with ethanedioyl chloride, DMSO, triethylamine, DCM, RT Moderate Traditional method, impurity prone
2 Boc-protected azetidine derivative Di-tert-butyl dicarbonate, triethylamine, DCM, 10-40 °C 85-91 Efficient protection, clean isolation
3 Azetidine-3-boronic acid Lithium-halogen exchange, triisopropyl borate, acidic hydrolysis Variable Critical borylation step
4 Azetidine trifluoroborate ester Fluorination with BF₃ Converts boronic acid to trifluoroborate
5 Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate Neutralization with K₂CO₃ aqueous solution Final salt formation and isolation

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate serves as a versatile reagent in organic synthesis, particularly in:

  • Coupling Reactions : It acts as a nucleophile in cross-coupling reactions such as Suzuki-Miyaura reactions, where it reacts with electrophiles like aryl halides and alkenes to form carbon-carbon bonds. Its stability allows for selective functionalization without significant side reactions .

Building Block for Complex Molecules

The compound is utilized as a building block in the synthesis of more complex organotrifluoroborato derivatives. Its unique azetidine structure combined with the protective Boc group enables selective reactivity and functionalization that are not typically available with simpler trifluoroborates.

Case Study 1: Reactivity with Aryl Halides

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in coupling reactions with various aryl halides. The results indicated high yields and selectivity, showcasing its potential for use in pharmaceutical synthesis where precision is crucial .

Case Study 2: Synthesis of Bioactive Compounds

Another application involved using this compound as a precursor in synthesizing bioactive molecules. Researchers were able to incorporate it into a multi-step synthesis pathway that led to compounds with significant biological activity, illustrating its utility beyond mere coupling reactions.

Comparison with Other Organoboron Compounds

Compound NameStructureUnique Features
Potassium Benzyl TrifluoroborateC₆H₅CH₂BF₃KCommonly used in Suzuki-Miyaura coupling
Potassium Methyl TrifluoroborateCH₃BF₃KVersatile nucleophile; extensively used
Potassium Allyl TrifluoroborateC₃H₅BF₃KUseful for allylic substitutions
This compound C₈H₁₄BF₃KNO₂Selective reactivity due to azetidine structure

Mechanism of Action

The mechanism of action of Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate involves its role as a reagent in chemical reactions. The trifluoroborate group acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds. The tert-butoxycarbonyl group serves as a protecting group, stabilizing the azetidine ring during reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotrifluoroborates are versatile reagents in organic synthesis. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Features Reactivity/Applications Reference
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate Azetidine (4-membered N-ring) 263.11 Boc-protected amine; high stability; selective coupling Suzuki-Miyaura couplings; pharmaceutical intermediates
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate Tetrahydropyridine (6-membered ring) 289.09 Boc-protected; larger ring reduces steric strain Alkylation reactions; compatible with electrophilic partners
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate Dioxolane-functionalized ethyl 214.03 Dioxolane enhances solubility; no N-protection Cross-couplings with aryl chlorides; agrochemical synthesis
Potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate hemihydrate Indole ring 332.17 Aromatic heterocycle; weak K–π interactions Biaryl synthesis; crystallographic studies (B–C bond: ~1.60 Å)
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate Azetidine with methyl extension 277.12 Extended alkyl chain; Boc protection Functionalization of complex frameworks; enhanced nucleophilicity
Potassium Benzyl Trifluoroborate Benzyl group 202.12 Simple structure; no protective groups Broad utility in couplings; industrial-scale synthesis

Key Findings

However, the Boc group mitigates instability by shielding the amine . Indole-based trifluoroborates (e.g., ) exhibit aromatic stabilization and unique K–π interactions, enabling distinct packing behaviors in crystallography .

Functional Group Effects: Boc Protection: Compounds with Boc groups (e.g., azetidine and tetrahydropyridine derivatives) require deprotection steps for further amine functionalization, unlike non-protected analogs like benzyl trifluoroborate . Solubility: The dioxolane group in Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate improves solubility in polar solvents, broadening its utility in aqueous-phase reactions .

Reactivity in Cross-Couplings :

  • The target compound’s azetidine-Boc structure enables selective coupling with aryl/heteroaryl halides, avoiding side reactions common in less sterically hindered analogs .
  • Allyl and benzyl trifluoroborates (e.g., ) show broader but less selective reactivity, making them preferable for simpler transformations .

Thermal and Chemical Stability :

  • Trifluoroborates with aromatic cores (e.g., indole, phenyl) exhibit higher thermal stability due to conjugation, whereas aliphatic analogs like the target compound require low-temperature storage (-20°C) .

Research Implications

  • Pharmaceutical Synthesis : The Boc-azetidine trifluoroborate’s selectivity is valuable for constructing nitrogen-rich heterocycles in drug candidates, such as kinase inhibitors .
  • Materials Science : Indole-based trifluoroborates () are promising for designing π-conjugated materials due to their crystallographic packing .
  • Limitations: The need for Boc deprotection adds synthetic steps, reducing efficiency compared to non-protected analogs like potassium benzyl trifluoroborate .

Biological Activity

Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate, with the CAS number 1430219-73-0, is a specialized organoboron compound that features a trifluoroborate moiety combined with a tert-butoxycarbonyl-protected azetidine derivative. This compound has garnered interest in organic synthesis due to its unique structural properties and potential applications. However, its biological activity remains underexplored, necessitating a comprehensive review of the existing literature.

  • Molecular Formula : C₈H₁₄BF₃KNO₂
  • Molecular Weight : 263.11 g/mol
  • SMILES Notation : FB-(F)F.[K+]
  • Complexity : 261
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 2

Synthesis Overview

The synthesis of this compound involves several key steps:

  • Synthesis of Azetidine-3-carboxylic Acid : Cyclization of an appropriate beta-lactam under acidic conditions.
  • Boc Protection : Using di-tert-butyl dicarbonate to protect the carboxylic acid.
  • Formation of Boronic Acid Moiety : Reacting with a suitable boronic acid reagent.
  • Trifluoroborate Ester Formation : Reaction with trifluoroborane.
  • Potassium Salt Formation : Neutralization with potassium carbonate to precipitate the salt.

Potential Applications

While specific biological effects have not been documented, compounds with similar structures have shown promise in various biological contexts:

  • Nucleophilic Reactions : The trifluoroborate group enhances reactivity with electrophiles, which could be leveraged in drug design and synthesis.
  • Cancer Research : Similar organoboron compounds have been investigated for their roles in inhibiting cancer cell growth through various mechanisms.

Comparative Analysis with Related Compounds

The following table summarizes some related organoboron compounds and their known biological activities:

Compound NameStructureBiological Activity
Potassium Benzyl TrifluoroborateC₆H₅CH₂BF₃KUsed in Suzuki-Miyaura coupling; stable nucleophile
Potassium Methyl TrifluoroborateCH₃BF₃KVersatile nucleophile; utilized in organic synthesis
Potassium Allyl TrifluoroborateC₃H₅BF₃KUseful for allylic substitutions; exhibits unique reactivity

Case Studies and Research Findings

Despite the lack of extensive studies on this compound, related research suggests potential pathways for investigation:

  • Reactivity Studies : Investigating its compatibility with various electrophilic partners could yield insights into its utility in synthetic biology.
  • In Vitro Studies : Testing against cancer cell lines may reveal any cytotoxic effects or potential therapeutic applications.
  • Mechanistic Studies : Understanding the mechanism of action through biochemical assays could elucidate its role in biological systems.

Q & A

Q. How does potassium coordination affect reactivity in cross-coupling?

  • Methodological Answer : Potassium ions coordinate with fluorine atoms (K–F: 2.62–2.77 Å), polarizing the B–F bonds and enhancing boron’s electrophilicity. This facilitates transmetallation in Suzuki-Miyaura reactions but requires counterion exchange (e.g., with Cs⁺) for non-polar substrates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Reactant of Route 2
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Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate

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